6-amino-4-(1H-indol-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-(1H-indol-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that features a unique combination of indole, pyrazole, and pyran rings. This compound is of significant interest due to its potential pharmacological properties and its role as a key intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(1H-indol-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of 1H-indole-3-carbaldehyde, malononitrile, and a suitable β-ketoester in the presence of a catalyst. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as piperidine or other organic bases are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(1H-indol-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives .
Scientific Research Applications
6-Amino-4-(1H-indol-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: The compound can be used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 6-amino-4-(1H-indol-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(1H-indol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(1H-indol-3-yl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-Amino-4-(1H-indol-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific substitution pattern and the presence of the propyl group. This structural variation can lead to differences in biological activity and chemical reactivity compared to similar compounds. The propyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C18H17N5O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
6-amino-4-(1H-indol-3-yl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C18H17N5O/c1-2-5-14-16-15(11(8-19)17(20)24-18(16)23-22-14)12-9-21-13-7-4-3-6-10(12)13/h3-4,6-7,9,15,21H,2,5,20H2,1H3,(H,22,23) |
InChI Key |
GLXMRYVZKKTCPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.